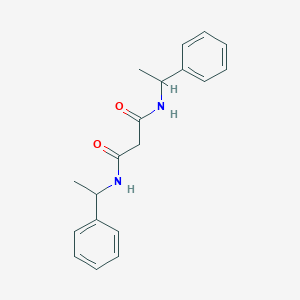

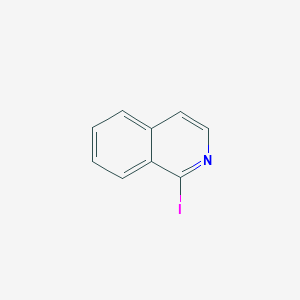

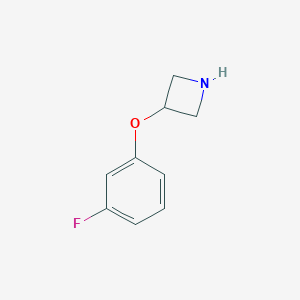

![molecular formula C6H14O10P2 B010145 (3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid CAS No. 103025-21-4](/img/structure/B10145.png)

(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid

描述

“(3r)-3-Hydroxy-5-{[®-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid” is a non-polymer compound with the formula C6 H14 O10 P2 . It is involved in the biosynthesis of isopentenyl diphosphate, a fundamental precursor for isoprenoids .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including hydroxyl and phosphonooxy groups . The crystal structure of Sulfolobus solfataricus Diphosphomevalonate decarboxylase in complex with this compound has been solved .Chemical Reactions Analysis

This compound is involved in the reaction catalyzed by diphosphomevalonate decarboxylase. This enzyme catalyzes the formation of isopentenyl diphosphate through the ATP-dependent phosphorylation of the 3-hydroxyl group of ®-5-diphosphomevalonate followed by decarboxylation coupled with the elimination of the 3-phosphate group .Physical And Chemical Properties Analysis

The compound has a formal charge of 0 and a formula weight of 308.117 Da . Its density is 1.778g/cm3, and it has a boiling point of 626.4°C at 760 mmHg .科学研究应用

Chemical Synthesis and Reagents

- Moriarty et al. (1997) describe the use of related hydroxy phosphonate and phosphinate groups in the synthesis of organohypervalent iodine reagents. These reagents are useful for introducing phosphonate or phosphinate groups in chemical reactions, such as transforming phenylacetylene into α-functionalized acetophenone derivatives (Moriarty, R., Condeiu, C., Tao, A., & Prakash, O., 1997).

Enzymatic Hydrolysis and Stereochemistry

- Ganci et al. (2000) determined the absolute configuration of a compound related to 3-hydroxy-5-phenylpentanoic acid. This was achieved through enzymatic hydrolysis, esterification, and HPLC analysis, highlighting the importance of understanding stereochemistry in biochemical applications (Ganci, W., Kuruüzüm, A., Çalış, İ., & Rüedi, P., 2000).

Biologically Produced Polymers and Copolymers

- Holmes (1988) discussed the production of biologically derived polymers and copolymers from microorganisms, using 3-hydroxypropionic acid with various alkyl groups. This research has implications for medical, veterinary, horticultural, and disposable product applications due to their biodegradable nature (Holmes, P., 1988).

Pharmaceutical and Medicinal Chemistry

- Chen et al. (2002) synthesized (R)- and (S)-5'-hydroxy 5'-phosphonate derivatives of cytidine and cytosine arabinoside, showcasing the potential of hydroxy phosphonate derivatives in medicinal chemistry, particularly for nucleoside analogues (Chen, X. H., Wiemer, A., Hohl, R., & Wiemer, D., 2002).

Material Science and Supramolecular Chemistry

- Leroux et al. (1995) studied the supramolecular assembly of hydroxy-bisphosphonates with cupric ion, revealing insights into the role of hydroxy-bisphosphonic acids in material science and their potential for ionic transport and extraction applications (Leroux, Y., Neuman, A., Gillier, H., Manouni, D. E., Abkhar, Z., & Prangé, T., 1995).

Wine and Beverage Analysis

- Gracia-Moreno et al. (2015) conducted a study on the quantitative determination of hydroxy acids, including 3-hydroxy-4-methylpentanoic acid, in wines and other alcoholic beverages. This highlights the application of these compounds in the analysis of food and beverages for quality control and sensory effects (Gracia-Moreno, E., Lopez, R., & Ferreira, V., 2015).

属性

IUPAC Name |

(3R)-3-hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGQQUBJQXSAMW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344788 | |

| Record name | (3R)-3-Hydroxy-5-{[hydroxy(phosphonooxy)phosphoryl]oxy}-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-5-Diphosphomevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid | |

CAS RN |

103025-21-4 | |

| Record name | (3R)-3-Hydroxy-5-{[hydroxy(phosphonooxy)phosphoryl]oxy}-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-5-Diphosphomevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001090 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

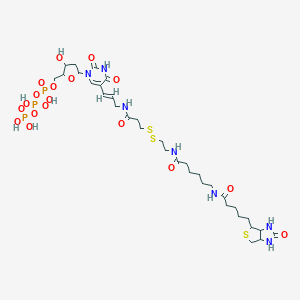

![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)

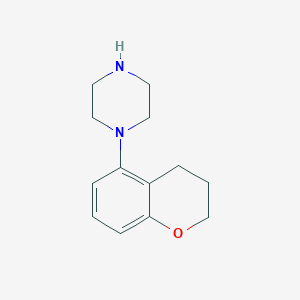

![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)

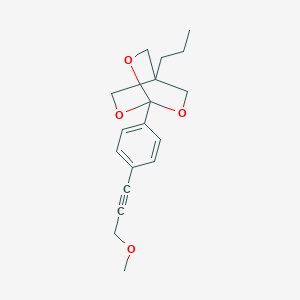

![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)